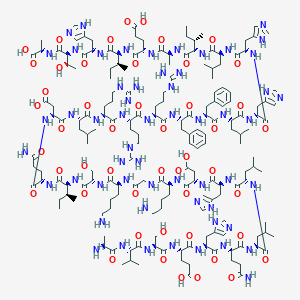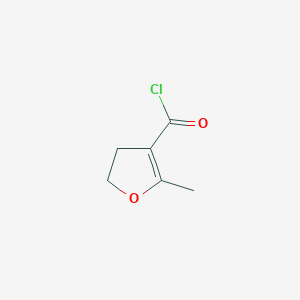
Papa-apec
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Papa-apec is a bioactive peptide derived from tuna processing waste. It has gained attention due to its potential as a functional food ingredient and its various health benefits. The aim of
Applications De Recherche Scientifique
Papa-apec has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been found to have a positive effect on cardiovascular health, immune function, and cognitive function.
Mécanisme D'action
The mechanism of action of Papa-apec is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. It has been shown to interact with enzymes and receptors involved in oxidative stress, inflammation, and immune function.
Biochemical and Physiological Effects:
Papa-apec has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body. It has also been found to improve cardiovascular health by reducing blood pressure and cholesterol levels. Additionally, it has been shown to enhance immune function and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Papa-apec in lab experiments is that it is a natural product and is readily available. It is also relatively easy to synthesize compared to other bioactive peptides. However, one limitation is that the effects of Papa-apec may vary depending on the source of the tuna processing waste used to obtain it.
Orientations Futures
There are several future directions for research on Papa-apec. One area of interest is its potential as a functional food ingredient. It has been suggested that Papa-apec could be incorporated into various food products to enhance their nutritional value. Another area of interest is its potential as a therapeutic agent for various health conditions. Further research is needed to fully understand the mechanism of action of Papa-apec and its potential therapeutic applications.
Conclusion:
In conclusion, Papa-apec is a bioactive peptide derived from tuna processing waste. It has gained attention due to its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties. It has also been found to have a positive effect on cardiovascular health, immune function, and cognitive function. Further research is needed to fully understand the mechanism of action of Papa-apec and its potential therapeutic applications.
Méthodes De Synthèse
Papa-apec is obtained through enzymatic hydrolysis of tuna processing waste. The process involves the use of proteolytic enzymes to break down the proteins in the waste material into smaller peptides. The resulting mixture is then fractionated to isolate the bioactive peptide, Papa-apec.
Propriétés
Numéro CAS |
124190-27-8 |
|---|---|
Formule moléculaire |
C33H42N10O6 |
Poids moléculaire |
674.7 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-[2-[[2-(4-aminophenyl)acetyl]amino]ethylamino]-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C33H42N10O6/c1-2-36-31(48)28-26(46)27(47)32(49-28)43-18-40-25-29(35)41-33(42-30(25)43)39-14-13-20-5-3-19(4-6-20)9-12-23(44)37-15-16-38-24(45)17-21-7-10-22(34)11-8-21/h3-8,10-11,18,26-28,32,46-47H,2,9,12-17,34H2,1H3,(H,36,48)(H,37,44)(H,38,45)(H3,35,39,41,42)/t26-,27+,28-,32+/m0/s1 |
Clé InChI |
YACZPSXUHHLMLM-CKXMCULTSA-N |
SMILES isomérique |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N)N)O)O |
SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N)N)O)O |
SMILES canonique |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N)N)O)O |
Autres numéros CAS |
124190-27-8 |
Synonymes |
2-(4-(2-(2-((4-aminophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine PAPA-APEC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



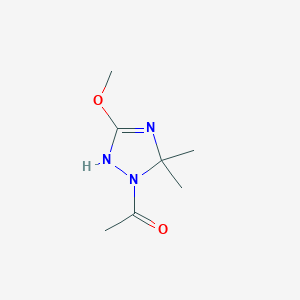
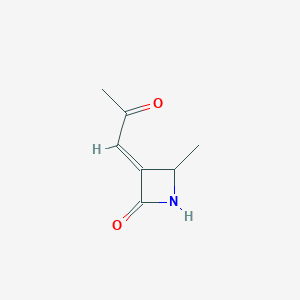
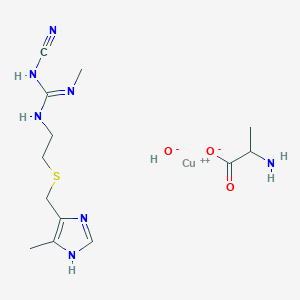

![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)
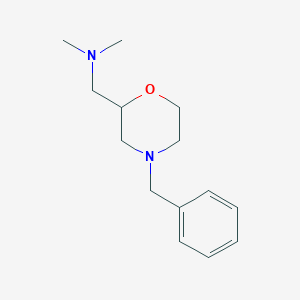



![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)
